molecular formula C3H4F2O2S B1368261 Difluoromethylthioacetic acid

Difluoromethylthioacetic acid

Cat. No.: B1368261
M. Wt: 142.13 g/mol
InChI Key: PUMOZGHFFIXBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoromethylthioacetic acid is an organic compound characterized by the presence of a difluoromethylthio group attached to an acetic acid moiety. Its chemical formula is C3H4F2O2S, and it has a molecular weight of 142.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethylthioacetic acid can be synthesized through various methods. One common approach involves the reaction of difluoromethylthiol with chloroacetic acid under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of difluoromethylthio acetic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

Difluoromethylthioacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of difluoromethylthio acetic acid can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted acetic acids .

Scientific Research Applications

Difluoromethylthioacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of difluoromethylthio acetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethylthio group can participate in various chemical reactions, influencing its biological activity and effects. detailed information on the exact molecular targets and pathways is limited .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to difluoromethylthio acetic acid include:

Uniqueness

Difluoromethylthioacetic acid is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2S/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOZGHFFIXBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83494-32-0
Record name 2-[(difluoromethyl)sulfanyl]acetic acid
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